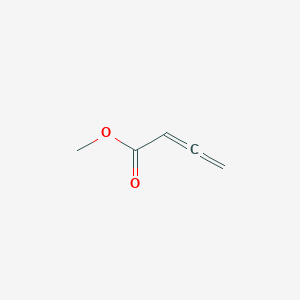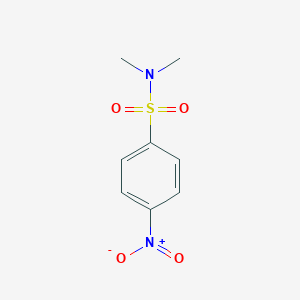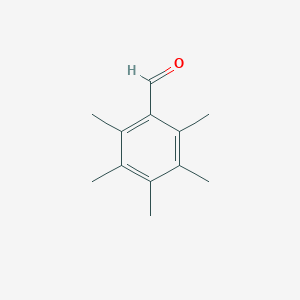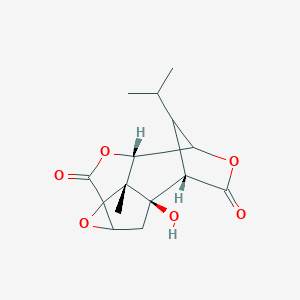
Dihydropicrotoxinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydropicrotoxinin (DHPT) is a naturally occurring compound found in the seeds of the plant Oenanthe crocata. The compound belongs to the group of picrotoxinin alkaloids and has been of interest to researchers due to its unique structure and potential applications in scientific research.
Wirkmechanismus
Dihydropicrotoxinin works by binding to specific sites on GABA-A and glycine receptors, which inhibits their function and leads to a decrease in neuronal activity. This mechanism of action is similar to that of other compounds such as picrotoxinin, which also binds to these receptors and inhibits their function.
Biochemische Und Physiologische Effekte
Dihydropicrotoxinin has been shown to have a range of biochemical and physiological effects, including sedation, convulsions, and respiratory depression. These effects are thought to be due to the compound's ability to inhibit the function of GABA-A and glycine receptors, which are involved in the regulation of these processes.
Vorteile Und Einschränkungen Für Laborexperimente
Dihydropicrotoxinin has several advantages as a tool for scientific research, including its specificity for GABA-A and glycine receptors and its ability to inhibit their function. However, the compound also has limitations, including its potential toxicity and the difficulty in obtaining pure samples of the compound.
Zukünftige Richtungen
There are several potential future directions for research involving Dihydropicrotoxinin. One area of interest is the development of new compounds based on the structure of Dihydropicrotoxinin that may have improved efficacy and reduced toxicity. Another area of interest is the use of Dihydropicrotoxinin and related compounds as tools for studying the function of GABA-A and glycine receptors in neurological disorders. Finally, there is potential for the development of Dihydropicrotoxinin-based therapies for these disorders, although further research is needed to explore this possibility.
Synthesemethoden
Dihydropicrotoxinin can be synthesized through various methods, including extraction from plant sources or chemical synthesis. One method involves the extraction of Dihydropicrotoxinin from the seeds of Oenanthe crocata using solvents such as methanol or ethanol. Another method involves the chemical synthesis of Dihydropicrotoxinin using various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
Dihydropicrotoxinin has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have an inhibitory effect on certain neurotransmitter receptors, including GABA-A and glycine receptors. This makes Dihydropicrotoxinin a valuable tool for studying the function of these receptors and their role in neurological disorders such as epilepsy and anxiety.
Eigenschaften
CAS-Nummer |
17617-46-8 |
|---|---|
Produktname |
Dihydropicrotoxinin |
Molekularformel |
C15H18O6 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(1R,8S,12S,13R)-1-hydroxy-13-methyl-14-propan-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione |
InChI |
InChI=1S/C15H18O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h5-10,18H,4H2,1-3H3/t6?,7?,8-,9?,10-,13-,14-,15?/m1/s1 |
InChI-Schlüssel |
SJSFJVFGSPJGET-KJINDDCRSA-N |
Isomerische SMILES |
CC(C)C1[C@@H]2C(=O)OC1[C@@H]3[C@@]4([C@]2(CC5C4(O5)C(=O)O3)O)C |
SMILES |
CC(C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |
Kanonische SMILES |
CC(C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C |
Synonyme |
alpha-dihydropicrotoxinin dihydropicrotoxinin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



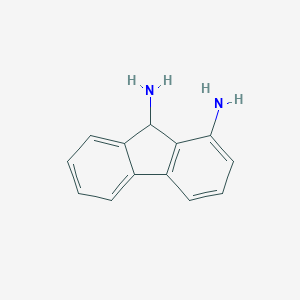
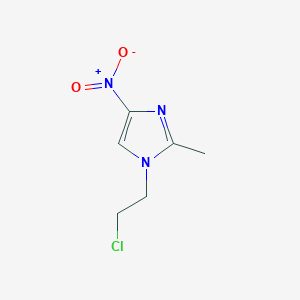
![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
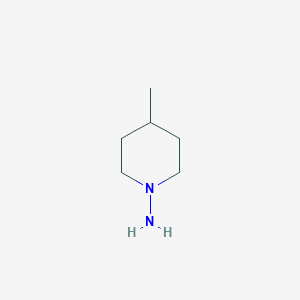
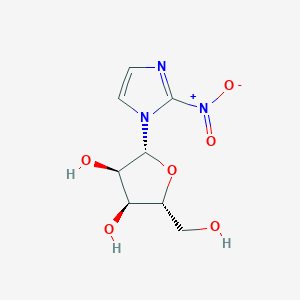
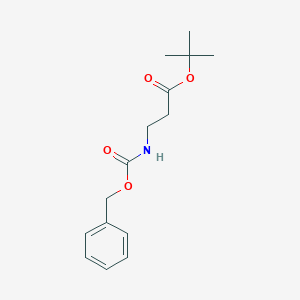
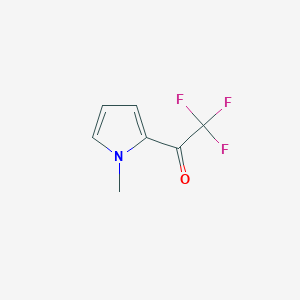
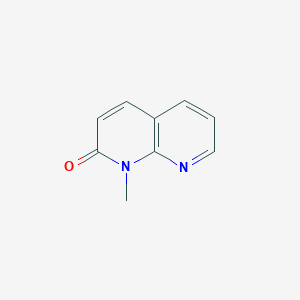
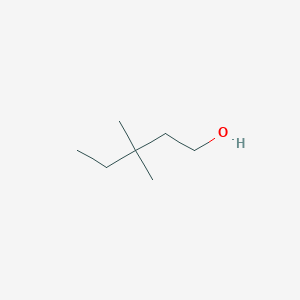
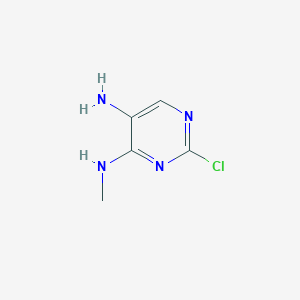
![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)
